molecular formula C24H16D4N6O3 B1139159 Candesartan D4 CAS No. 1346604-70-3

Candesartan D4

Cat. No. B1139159
CAS RN: 1346604-70-3
M. Wt: 444.48
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Candesartan D4 is an angiotensin II receptor blocker (ARB) used to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age . It works by blocking the action of a substance in the body that causes the blood vessels to tighten. As a result, candesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart . Candesartan D4 is intended for use as an internal standard for the quantification of candesartan by GC- or LC-MS .


Synthesis Analysis

Candesartan D4 is converted to its active form, candesartan, via ester hydrolysis during absorption from the gastrointestinal tract . The synthesis of new sartan-derived molecules has been reported, with the antihypertensive activities of these prodrugs evaluated .


Molecular Structure Analysis

The molecular formula of Candesartan D4 is C24H16D4N6O3 .


Chemical Reactions Analysis

Candesartan D4 is intended for use as an internal standard for the quantification of candesartan by GC- or LC-MS . Various analytical methods have been developed for the estimation of candesartan in both biological fluids and dosage forms .


Physical And Chemical Properties Analysis

Candesartan D4 has a molecular formula of C24H16D4N6O3 and a formula weight of 444.5 . It is a solid substance with solubility in DMF and DMSO of 30 mg/ml, and in ethanol of 3 mg/ml .

Scientific Research Applications

Mechanism of Action

Target of Action

Candesartan-d4, also known as Candesartan, primarily targets the angiotensin II receptor type 1 (AT1) in many tissues, including vascular smooth muscle and the adrenal glands . The AT1 receptor is a part of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure .

Mode of Action

Candesartan-d4 acts as an angiotensin receptor blocker (ARB). It competes with angiotensin II for binding to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This action results in the relaxation and widening of blood vessels, leading to a decrease in blood pressure .

Biochemical Pathways

The primary biochemical pathway affected by Candesartan-d4 is the RAAS. By blocking the AT1 receptor, Candesartan-d4 inhibits the action of angiotensin II, a key player in the RAAS . This leads to a decrease in vasoconstriction and aldosterone secretion, ultimately resulting in lowered blood pressure . Additionally, there is emerging evidence for the involvement of the renin-angiotensin system (RAS) in Alzheimer’s disease pathogenesis .

Pharmacokinetics

Candesartan-d4 is administered orally as a prodrug, Candesartan cilexetil, which is rapidly converted to its active metabolite, Candesartan, during absorption in the gastrointestinal tract . The absorption, distribution, metabolism, and excretion (ADME) properties of Candesartan-d4 contribute to its bioavailability and therapeutic effects .

Result of Action

The molecular and cellular effects of Candesartan-d4’s action primarily involve the reduction of blood pressure. By blocking the AT1 receptor, Candesartan-d4 prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a decrease in blood pressure . Additionally, Candesartan-d4 has been found to reduce palmitic acid-induced intracellular Ca2+ overload and lipid accumulation, which alleviates insulin resistance .

Action Environment

The action, efficacy, and stability of Candesartan-d4 can be influenced by various environmental factors. For instance, the presence of other medications can interact with Candesartan-d4 and potentially increase the risk of side effects . Furthermore, conditions such as kidney or liver problems can affect the dosage and effectiveness of Candesartan-d4 .

properties

IUPAC Name

2-ethoxy-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i10D,11D,12D,13D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQMVQVXFRQIKW-ZGAVCIBUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CN2C3=C(C=CC=C3N=C2OCC)C(=O)O)[2H])[2H])C4=CC=CC=C4C5=NNN=N5)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is Candesartan D4 and how is it used in research?

A: Candesartan D4 (C23H18D4N6O3) is a deuterated form of Candesartan, a medication used to treat high blood pressure and heart failure. It serves as an internal standard in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify Candesartan in biological samples [, , ].

Q2: Why is Candesartan D4 preferred as an internal standard over Candesartan?

A: Candesartan D4 shares nearly identical chemical properties with Candesartan, including extraction and ionization behavior, but exhibits a distinct mass-to-charge ratio due to the presence of four deuterium atoms. This allows researchers to differentiate it from Candesartan during mass spectrometry analysis, enabling accurate quantification even in complex matrices like plasma [, , ].

Q3: Can you explain the analytical method typically used to quantify Candesartan in biological samples using Candesartan D4?

A: Researchers often employ LC-MS/MS for simultaneous quantification of Candesartan and Candesartan D4 [, , ]. The method generally involves:

    Q4: What are the advantages of using LC-MS/MS for Candesartan quantification?

    A: LC-MS/MS offers several benefits including high sensitivity, selectivity, and the ability to quantify multiple analytes simultaneously. This makes it ideal for analyzing Candesartan in complex biological samples [, , ].

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